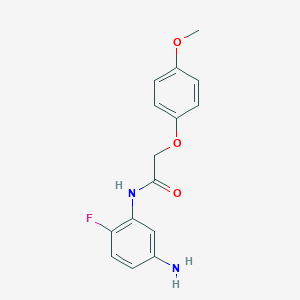

![molecular formula C10H8F2N2OS B1355941 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 760936-33-2](/img/structure/B1355941.png)

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

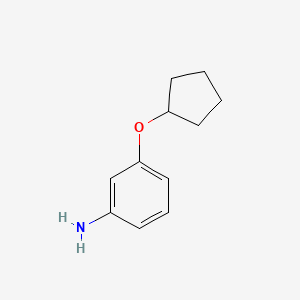

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine, or 4-DMPT, is an organic compound with a wide range of scientific research applications. It is a highly versatile molecule that has been utilized in a variety of research fields, including chemistry, biochemistry, and pharmacology. 4-DMPT is a highly polar compound that has a relatively low melting point and is soluble in a variety of solvents. Its chemical structure is composed of a difluoromethoxy group, a phenyl group, and a thiazol-2-amine group.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Thiazole Derivatives : Research by Safaei‐Ghomi et al. (2012) demonstrated a novel method for synthesizing thiazole derivatives like 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine. This involves a three-component reaction between primary amines, carbon disulfide, and bromoacetophenone, resulting in the formation of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This method provides a rapid route to synthesize compounds with biological specifications.

Chemoselective Preparation of Thiazoles : Colella et al. (2018) described a method for preparing 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used in the chemoselective preparation of bromodifluoromethyl thiazoles, such as 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine. This method is useful for drug discovery programs and allows further transformations, including Br/F exchange, relevant in radiopharmaceutics (Colella et al., 2018).

Synthesis of Aminothiazole Derivatives : Adeel et al. (2017) reported on the synthesis of aminothiazole derivatives, including 4-(2′,4′-difluorobiphenyl-4-yl)thiazol-2-amine, using Suzuki-Miyaura cross-coupling reactions. These compounds were studied for their electronic and spectroscopic properties, revealing insights into their molecular structures and potential applications (Adeel et al., 2017).

Applications in Corrosion Inhibition

Corrosion Inhibition Studies : Kaya et al. (2016) conducted studies on thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol and others, for their potential as corrosion inhibitors. Their research involved density functional theory calculations and molecular dynamics simulations, supporting the use of these compounds in preventing corrosion of metals like iron (Kaya et al., 2016).

Copper Corrosion Inhibition : Farahati et al. (2019) investigated the synthesis and application of thiazole derivatives as corrosion inhibitors for copper. Their research indicated that these compounds, including 4-(2-aminothiazole-4-yl) phenol, can be highly effective, with inhibition efficiencies of around 90% (Farahati et al., 2019).

Biological and Pharmaceutical Applications

Anticancer Activity : Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives and tested their anticancer activity against various human cancer cell lines. The study demonstrated the potential of these compounds in cancer treatment, highlighting the relevance of thiazole derivatives in pharmaceutical research (Yakantham et al., 2019).

Antimicrobial Agents : Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested their antimicrobial activity. Some molecules exhibited potent activity against pathogenic strains, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).

Anthelmintic and Antibacterial Screening : Bhandari and Gaonkar (2016) conducted a study on N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, showing significant anthelmintic and antibacterial activities. This underscores the potential use of thiazole derivatives in the treatment of infections and parasitic diseases (Bhandari & Gaonkar, 2016).

properties

IUPAC Name |

4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2OS/c11-9(12)15-8-4-2-1-3-6(8)7-5-16-10(13)14-7/h1-5,9H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXJXJNVGKOTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)